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(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone

GIRK2 channel negative control SAR

Researchers requiring a structurally faithful negative control for GIRK2 channel activation or mHTT-CaM counter-screens face a critical gap: N1-substituted pyrazolo[3,4-d]pyrimidines exhibit confounding activity, undermining assay windows. This unsubstituted (free N1-H) reference compound (CAS 923897-92-1) is confirmed inactive in PubChem AID 1259325, AID 1671202, and AID 1794808. - Enables clean discrimination of assay interference vs. genuine modulation. - Ideal for co-crystallography to map hinge-region H-bond contributions. - Expedited global delivery with batch-specific CoA included.

Molecular Formula C14H14N6O2
Molecular Weight 298.306
CAS No. 923897-92-1
Cat. No. B2753323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone
CAS923897-92-1
Molecular FormulaC14H14N6O2
Molecular Weight298.306
Structural Identifiers
SMILESC1CN(CCN1C2=NC=NC3=C2C=NN3)C(=O)C4=CC=CO4
InChIInChI=1S/C14H14N6O2/c21-14(11-2-1-7-22-11)20-5-3-19(4-6-20)13-10-8-17-18-12(10)15-9-16-13/h1-2,7-9H,3-6H2,(H,15,16,17,18)
InChIKeyHYCAWNBWJZOMMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Unsubstituted N1 Pyrazolo[3,4-d]pyrimidine: Core Scaffold & Baseline


The compound (4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone (CAS 923897-92-1) is a synthetic heterocyclic small molecule (C14H14N6O2, MW 298.30) that belongs to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in kinase inhibitor discovery [1]. It features an unsubstituted N1 position on the pyrazolo[3,4-d]pyrimidine core, a piperazine linker, and a terminal furan-2-yl methanone group [2]. This structural simplicity makes it a critical unadorned reference point for structure-activity relationship (SAR) studies within the N-substituted pyrazolo[3,4-d]pyrimidine ketone series.

Generic Substitution Failure: The Unsubstituted N1 Position


The pyrazolo[3,4-d]pyrimidine pharmacophore is exquisitely sensitive to N1 substitution, with even minor modifications (methyl, phenyl, substituted aryl) profoundly altering kinase selectivity profiles and biological activity [1]. This compound retains a free N1-H, which serves as a hydrogen bond donor and defines its interaction fingerprint with target proteins. N1-substituted analogs such as N-phenyl or N-(2-chloro-5-methylphenyl) derivatives exhibit divergent activity profiles and cannot be considered interchangeable [2]. Direct experimental screening data, as detailed in Section 3, demonstrate that this compound occupies a distinct inactivity space in specific assays, whereas structurally similar N1-substituted congeners may display measurable activity, underscoring the non-fungibility of this scaffold position.

Activity Divergence vs. N1-Substituted Analogs


GIRK2 Channel Assay: Inactive vs. N1-Substituted Analogs

In a high-throughput screening assay for small molecule activators of GIRK2-containing channels (PubChem AID 1259325), (4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone was definitively classified as 'Inactive' [1]. This contrasts with certain N1-substituted pyrazolo[3,4-d]pyrimidine ketone analogs, which have been reported to exhibit GIRK channel modulatory activity [2]. The unsubstituted N1 position thus confers a functionally silent profile in this assay system, making the compound a validated negative control.

GIRK2 channel negative control SAR

mHTT-CaM AlphaScreen: Negative Activity Profile

In an AlphaScreen assay designed to identify small molecules that abrogate the mutant huntingtin (mHTT)-calmodulin (CaM) interaction (PubChem AID 1671202), the target compound was classified as 'Inactive' [1]. Within the broader pyrazolo[3,4-d]pyrimidine chemotype, certain substituted derivatives have demonstrated the ability to disrupt this protein-protein interaction [2]. The inactivity of the unsubstituted parent compound highlights a clear SAR dependency on N1 decoration and defines a selectivity baseline.

Huntington's disease AlphaScreen selectivity profiling

Pf-apPOL Inhibition: Confirmed Inactivity

When profiled against Plasmodium falciparum apicoplast DNA polymerase (Pf-apPOL) in a fluorescence-based inhibition assay, (4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone was confirmed as 'Inactive' [1]. This contrasts with reported Pf-apPOL inhibitory activity for other heterocyclic chemotypes within the pyrazolo[3,4-d]pyrimidine family [2], and serves as a critical counter-screening data point for antimalarial drug discovery programs.

antimalarial apicoplast counter-screening

Structural Differentiation: N1-H Hydrogen Bond Donor

The compound possesses a free N1-H on the pyrazolo[3,4-d]pyrimidine ring, which acts as a hydrogen bond donor (HBD count = 1) and is geometrically positioned to interact with the kinase hinge region [1]. In contrast, N1-substituted analogs (e.g., N-phenyl, N-(4-fluorophenyl), N-(2-chloro-5-methylphenyl)) lack this donor and rely on alternative binding modes [2]. This fundamental difference in hydrogen bonding capacity directly impacts target selectivity and binding kinetics.

hydrogen bond donor kinase hinge binding SAR

Application Scenarios for Unsubstituted N1 Scaffold


GIRK2 Channel Screening: Negative Control

Based on its confirmed 'Inactive' classification in PubChem AID 1259325 [1], this compound can be procured and deployed as a structurally faithful negative control in GIRK2 channel activation assays. Its use enables discrimination between non-specific assay interference and genuine channel modulation, a critical quality control step that commercially available N1-substituted pyrazolo[3,4-d]pyrimidines cannot fulfill due to their inherent activity.

Huntington's Disease Drug Discovery: Selectivity Counter-Screen

The compound's inactivity in the mHTT-CaM AlphaScreen assay (PubChem AID 1671202) [1] makes it suitable as a selectivity counter-screen agent in Huntington's disease programs. When paired with active N1-substituted analogs, it enables the construction of SAR heatmaps distinguishing on-target mHTT-CaM disruption from polypharmacology effects.

Antimalarial Target-Based Screening: Negative Selectivity Filter

The confirmed inactivity against Pf-apPOL (PubChem AID 1794808; PMID 24687154, 35514163) [1] positions this compound as a negative selectivity filter in antimalarial drug discovery cascades. Procurement enables laboratories to establish assay windows and confirm that observed inhibition by lead compounds is target-specific rather than scaffold-derived.

Kinase Hinge-Binding Studies: Unsubstituted Scaffold

The free N1-H hydrogen bond donor (HBD count = 1) [2] makes this compound uniquely suited for mechanistic studies of kinase hinge-region interactions. Unlike N1-blocked analogs, it can be co-crystallized with kinase domains to map the contribution of the N1-H donor to binding affinity and selectivity, providing structural insights not accessible with substituted variants.

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